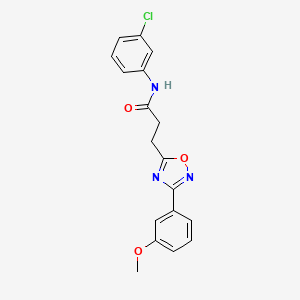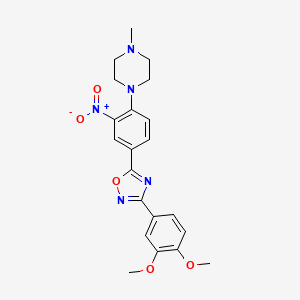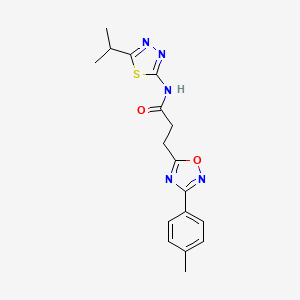
N-ethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a biological probe and therapeutic agent. ETOB belongs to the family of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
ETOB selectively inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which results in the disruption of various cellular processes such as cell proliferation, apoptosis, and DNA repair. ETOB has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
ETOB has been shown to have various biochemical and physiological effects. ETOB inhibits the growth of cancer cells by inducing cell death and inhibiting cell proliferation. ETOB has also been shown to inhibit the migration and invasion of cancer cells. In addition, ETOB has been shown to enhance the sensitivity of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
ETOB has several advantages for lab experiments. ETOB is a selective inhibitor of protein kinase CK2 and does not affect the activity of other kinases. ETOB has also been shown to have low toxicity and is well-tolerated in vivo. However, ETOB has some limitations for lab experiments. ETOB has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, ETOB has poor bioavailability and requires the use of specialized delivery systems for in vivo experiments.
Orientations Futures
For the study of ETOB include the development of ETOB as a therapeutic agent for cancer, a biological probe for the study of CK2, and the development of novel delivery systems.
Méthodes De Synthèse
ETOB has been synthesized using various methods, including the reaction of p-tolyl hydrazine and ethyl 2-bromoacetate followed by cyclization with 2-aminobenzamide. Another method involves the reaction of ethyl 2-bromoacetate with p-tolyl hydrazine followed by cyclization with 2-cyanobenzamide. The yield of ETOB using these methods ranges from 40-60%.
Applications De Recherche Scientifique
ETOB has been extensively studied for its potential applications in scientific research. ETOB has been shown to selectively inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. ETOB has also been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo.
Propriétés
IUPAC Name |
N-ethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-19-17(22)14-6-4-5-7-15(14)18-20-16(21-23-18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQATGLQVBSHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














